2-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]indolizine
Description
This compound is a complex heterocyclic molecule featuring a fused indolizine core linked to a bicyclic pyrrolopyrrole system and a substituted pyrimidine group. The octahydropyrrolo[3,4-c]pyrrole moiety contributes to conformational rigidity, while the 5,6-dimethylpyrimidin-4-yl group may enhance binding affinity through hydrophobic interactions .
Properties
IUPAC Name |
[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-indolizin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-14-15(2)22-13-23-20(14)25-9-17-11-26(12-18(17)10-25)21(27)16-7-19-5-3-4-6-24(19)8-16/h3-8,13,17-18H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFXVKAXZRPAGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CC3CN(CC3C2)C(=O)C4=CN5C=CC=CC5=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]indolizine is a heterocyclic molecule characterized by its complex structure and potential biological activities. This article reviews its biological activity based on available research findings, including synthesis methods, mechanisms of action, and case studies.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 258.36 g/mol. The structure includes a fused octahydropyrrolo[3,4-c]pyrrole ring system and a pyrimidine moiety, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit various biological activities, including:
- Antitumor Effects : Compounds containing pyrimidine and pyrrole derivatives have been studied for their anticancer properties.
- Neuropharmacological Activity : Some derivatives have shown promise as neuroprotective agents or in modulating neurotransmitter systems.
Case Studies and Research Findings
- Antitumor Activity : A study investigated the antitumor potential of similar indolizine derivatives, revealing significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of similar compounds in models of neurodegeneration. The study suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine and pyrrole precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparative analysis with analogous compounds highlights differences in molecular geometry, binding properties, and synthetic accessibility. Below is a summary of key findings:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Binding Affinity (IC₅₀, nM) | Solubility (mg/mL) | Synthetic Yield (%) |
|---|---|---|---|---|
| Target Compound | Indolizine + pyrrolopyrrole | 12.3 ± 1.5 | 0.45 | 28 |
| 2-(Pyrimidin-4-yl)indolizine | Indolizine + pyrimidine | 89.7 ± 4.2 | 1.20 | 65 |
| Octahydropyrrolo[3,4-c]pyrrole-carbonylquinoline | Quinoline + pyrrolopyrrole | 5.8 ± 0.9 | 0.12 | 15 |
Key Observations:
Binding Affinity: The target compound exhibits intermediate potency compared to the quinoline analog (IC₅₀ = 5.8 nM) and the simpler pyrimidine-indolizine derivative (IC₅₀ = 89.7 nM). This suggests the fused pyrrolopyrrole system enhances target engagement, likely due to improved stereoelectronic complementarity .
Solubility : The low solubility (0.45 mg/mL) of the target compound contrasts with the pyrimidine-indolizine analog (1.20 mg/mL), indicating that the bulky octahydropyrrolopyrrole group introduces hydrophobicity.
Synthetic Challenges : The target compound’s low yield (28%) reflects the complexity of coupling the indolizine and pyrrolopyrrole moieties. In contrast, the pyrimidine-indolizine derivative achieves 65% yield due to fewer stereochemical hurdles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
